molecular formula C13H8N2O6 B14693334 2-Nitrophenyl 4-nitrobenzoate CAS No. 31042-64-5

2-Nitrophenyl 4-nitrobenzoate

Cat. No.: B14693334
CAS No.: 31042-64-5
M. Wt: 288.21 g/mol
InChI Key: DOWFSNIXKPFLAH-UHFFFAOYSA-N
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Description

2-Nitrophenyl 4-nitrobenzoate is an organic compound with the molecular formula C13H8N2O6 It is characterized by the presence of two nitro groups attached to a phenyl and a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nitrophenyl 4-nitrobenzoate can be synthesized through the condensation reaction of 2-nitrobenzoic acid and 2-nitrophenol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Nitrophenyl 4-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Hydrolysis: Aqueous sodium hydroxide (NaOH) for basic hydrolysis or hydrochloric acid (HCl) for acidic hydrolysis.

Major Products Formed:

    Reduction: 2-Aminophenyl 4-aminobenzoate.

    Hydrolysis: 2-Nitrobenzoic acid and 2-nitrophenol.

Scientific Research Applications

2-Nitrophenyl 4-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Nitrophenyl 4-nitrobenzoate primarily involves its hydrolysis by esterases. The ester bond is cleaved, releasing 2-nitrophenol and 4-nitrobenzoic acid. This reaction can be monitored spectroscopically due to the distinct absorbance properties of the products . The molecular targets include various esterases and hydrolases that catalyze the hydrolysis reaction.

Comparison with Similar Compounds

    4-Nitrophenyl 4-nitrobenzoate: Similar structure but with nitro groups in different positions.

    2-Nitrophenyl acetate: Lacks the benzoate moiety, making it less complex.

    4-Nitrophenyl acetate: Similar ester but with different substitution patterns.

Uniqueness: 2-Nitrophenyl 4-nitrobenzoate is unique due to the presence of two nitro groups, which impart distinct electronic and steric properties. This makes it particularly useful in studies involving electron-withdrawing effects and steric hindrance in chemical reactions .

Properties

CAS No.

31042-64-5

Molecular Formula

C13H8N2O6

Molecular Weight

288.21 g/mol

IUPAC Name

(2-nitrophenyl) 4-nitrobenzoate

InChI

InChI=1S/C13H8N2O6/c16-13(9-5-7-10(8-6-9)14(17)18)21-12-4-2-1-3-11(12)15(19)20/h1-8H

InChI Key

DOWFSNIXKPFLAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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